(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide
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Overview
Description
(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide is an amino acid amide.
Scientific Research Applications
Antimicrobial Activity
Research on derivatives of propanamide, such as the 2-(6-methoxy-2-naphthyl)propionamide derivatives, has demonstrated significant antibacterial and antifungal activities. These compounds have shown effectiveness comparable to standard antimicrobial agents like Ampicilline and Flucanazole, indicating their potential in treating infections (Helal et al., 2013).
Cancer Imaging and Therapy
A novel application in the field of oncology is the development of carbon-11-labeled propanamide derivatives. These derivatives are used as radioligands for prostate cancer imaging, particularly with positron emission tomography (PET), providing a non-invasive method to diagnose and monitor cancer progression (Gao et al., 2011).
Metabolic Studies
Propanamide derivatives, like the selective androgen receptor modulators (SARMs), have been studied for their pharmacokinetics and metabolism in preclinical models. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion, thereby guiding clinical development (Wu et al., 2006).
Bioactive Constituents in Natural Products
Research has identified propanamide derivatives in natural extracts, like Jolyna laminarioides, showing chymotrypsin inhibitory activity and effectiveness against specific bacteria and fungi. This highlights the potential of propanamide derivatives in developing new natural product-based therapeutics (Atta-ur-rahman et al., 1997).
Neurokinin-1 Receptor Antagonism
Studies have developed propanamide derivatives as neurokinin-1 receptor antagonists, showing potential in treating conditions like emesis and depression. These compounds demonstrate effectiveness in pre-clinical tests, highlighting their therapeutic potential (Harrison et al., 2001).
Anticancer Activity
Derivatives of propanamide, such as those with a 3-[(4-methoxyphenyl)amino]propanehydrazide structure, have been synthesized and evaluated for their antioxidant and anticancer activities. Some of these derivatives showed significant activity against glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).
Bioreduction in Pharmaceutical Production
Propanamide derivatives are also significant in pharmaceutical manufacturing. For instance, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide using Rhodotorula glutinis has been explored for producing (S)-duloxetine, a well-known antidepressant. This process showcases the enantioselective synthesis of pharmaceutical intermediates (Tang et al., 2011).
properties
Molecular Formula |
C17H19FN2O2 |
---|---|
Molecular Weight |
302.34 g/mol |
IUPAC Name |
(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m1/s1 |
InChI Key |
NEMGRZFTLSKBAP-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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